Pyridine, 2-(3-azetidinylmethyl)- Pyridine, 2-(3-azetidinylmethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17682354
InChI: InChI=1S/C9H12N2/c1-2-4-11-9(3-1)5-8-6-10-7-8/h1-4,8,10H,5-7H2
SMILES:
Molecular Formula: C9H12N2
Molecular Weight: 148.20 g/mol

Pyridine, 2-(3-azetidinylmethyl)-

CAS No.:

Cat. No.: VC17682354

Molecular Formula: C9H12N2

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

Pyridine, 2-(3-azetidinylmethyl)- -

Specification

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
IUPAC Name 2-(azetidin-3-ylmethyl)pyridine
Standard InChI InChI=1S/C9H12N2/c1-2-4-11-9(3-1)5-8-6-10-7-8/h1-4,8,10H,5-7H2
Standard InChI Key HENXGQYOOKZDAK-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)CC2=CC=CC=N2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound pyridine, 2-(3-azetidinylmethyl)- consists of a pyridine ring substituted at the 2-position with a 3-azetidinylmethyl group. Azetidine, a four-membered saturated nitrogen heterocycle, introduces conformational constraints that influence the compound’s reactivity and biological interactions . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O
Molecular Weight164.20 g/mol
CAS Registry Number788085-06-3
SMILES NotationC1CNC1COC2=CN=CC=C2

The azetidine ring’s puckered geometry and the pyridine ring’s aromaticity create a hybrid system capable of both hydrogen bonding and π-π stacking interactions .

Stereochemical Considerations

In derivatives such as 2,2'-[(2R,6S)-1-(3-azetidinylmethyl)-2,6-piperidinediyl]bis[3-methylpyridine], stereochemistry plays a critical role in biological activity. The (2R,6S) configuration of the piperidine moiety optimizes spatial alignment for receptor binding .

Synthetic Methodologies

Catalytic Cyclization Strategies

The synthesis of azetidine-containing pyridines often employs multicomponent reactions. For example, 3-methylpyridine derivatives are synthesized via high-pressure reactions of formaldehyde, paracetaldehyde, ammonia, and acetic acid at 260–300°C and 30–130 bar . Key parameters for optimizing yield include:

ParameterOptimal RangeImpact on Yield
Molar Ratio (HCHO:Paracetaldehyde)0.7–1.4 mol/molMaximizes 3-picoline selectivity
Ammonia Concentration10–20 wt%Reduces side products
Retention Time10–30 min (continuous)Enhances space-time yield

This method achieves 44% yield for 3-picoline but requires modifications to suppress 3-ethylpyridine formation .

Functionalization at the 2-Position

Introducing the azetidinylmethyl group at pyridine’s 2-position typically involves nucleophilic substitution or reductive amination. For instance, coupling 2-chloropyridine with azetidine derivatives under palladium catalysis yields the target scaffold .

Computational and Spectroscopic Insights

Molecular Docking Studies

Density functional theory (DFT) calculations on 3-(azetidin-2-ylmethoxy)pyridine predict a dipole moment of 2.1 Debye, favoring membrane permeability . The azetidine nitrogen’s pKa (~7.5) suggests partial protonation at physiological pH, enhancing solubility.

Spectroscopic Characterization

  • ¹H NMR: Azetidine protons resonate at δ 3.1–3.4 ppm (CH₂N), while pyridine protons appear as a multiplet at δ 7.2–8.5 ppm .

  • MS (ESI+): Molecular ion peak at m/z 165.1 [M+H]⁺, with fragmentation yielding m/z 120.1 (pyridine-CH₂⁺) .

Challenges and Future Directions

Despite promising activity, 2-(3-azetidinylmethyl)pyridine derivatives face synthetic hurdles:

Ongoing research focuses on:

  • Enzymatic Resolution: Lipase-catalyzed asymmetric synthesis to access enantiopure derivatives .

  • Prodrug Strategies: Masking the azetidine nitrogen with acyl groups to improve bioavailability .

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